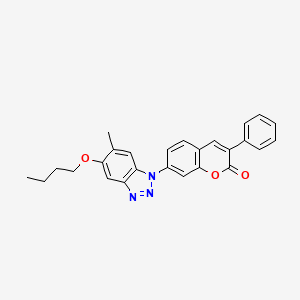

5-Octa-1,7-diynyl-2'-deoxyuridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

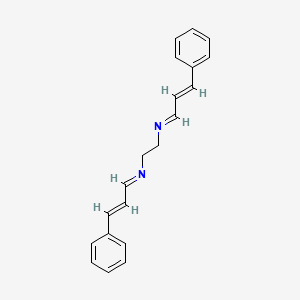

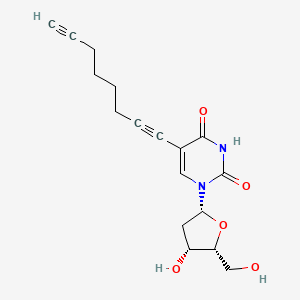

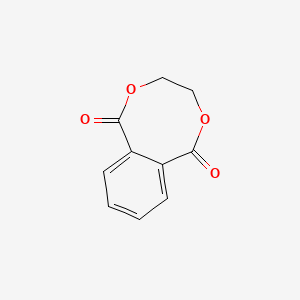

5-Octa-1,7-diynyl-2’-deoxyuridine is a modified nucleoside analog that features an octadiynyl side chain attached to the uridine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octa-1,7-diynyl-2’-deoxyuridine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium as a catalyst to couple an iodo-derivative of deoxyuridine with an octadiynyl group . The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 5-Octa-1,7-diynyl-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to regulatory standards for chemical production .

Chemical Reactions Analysis

Types of Reactions

5-Octa-1,7-diynyl-2’-deoxyuridine undergoes various chemical reactions, including:

Cyclization: Copper-catalyzed cyclization can convert it into furano-dU derivatives.

Ammonolysis: This reaction forms pyrolodC derivatives.

Click Chemistry:

Common Reagents and Conditions

Copper(I) Catalysts: Used in cyclization and click chemistry reactions.

Ammonia: Employed in ammonolysis reactions.

Azides: React with the alkyne group in click chemistry to form triazoles.

Major Products

Furano-dU Derivatives: Formed via copper-catalyzed cyclization.

PyrolodC Derivatives: Result from ammonolysis.

Triazole Conjugates: Produced through click chemistry reactions.

Scientific Research Applications

5-Octa-1,7-diynyl-2’-deoxyuridine has several applications in scientific research:

Fluorescent Dye Conjugation: The compound can be conjugated with fluorescent dyes for use in molecular imaging and diagnostics.

DNA Modification: It is used to modify DNA strands, enhancing their stability and enabling the study of DNA interactions and functions.

Nanotechnology: The compound’s unique structure makes it suitable for constructing nanoscale materials and devices.

Antisense and Antigene Therapy: It is explored for its potential in therapeutic applications targeting specific genetic sequences.

Mechanism of Action

The mechanism of action of 5-Octa-1,7-diynyl-2’-deoxyuridine involves its incorporation into DNA or RNA strands, where it can alter the structural and functional properties of the nucleic acids. The compound’s alkyne group allows for further chemical modifications, such as the addition of fluorescent tags or other functional groups, enabling detailed studies of nucleic acid behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

5-Ethynyl-2’-deoxyuridine: Another modified nucleoside with an alkyne group, used for similar applications in DNA labeling and modification.

5-Octa-1,7-diynyl-2’-deoxycytidine: A cytidine analog with an octadiynyl group, used in similar research contexts.

Uniqueness

5-Octa-1,7-diynyl-2’-deoxyuridine is unique due to its specific structural modifications, which provide enhanced stability and versatility in chemical reactions. Its ability to participate in click chemistry and form stable conjugates with various functional groups makes it particularly valuable for advanced molecular biology and nanotechnology applications .

Properties

Molecular Formula |

C17H20N2O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-octa-1,7-diynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H20N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h1,10,13-15,20-21H,3-6,9,11H2,(H,18,22,23)/t13-,14-,15-/m1/s1 |

InChI Key |

ZYWPRUZPBXIYJA-RBSFLKMASA-N |

Isomeric SMILES |

C#CCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

Canonical SMILES |

C#CCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)

![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)